Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid
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Overview
Description
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The naphthyl group attached to the propionic acid backbone adds unique properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthyl group. One common method involves the reaction of 3-amino-3-(1-naphthyl) propionic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of novel pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The naphthyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid
- Fmoc-3-amino-4-(1-naphthyl)-butyric acid
- Fmoc-3-(9-anthryl)-alanine
Uniqueness
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is unique due to the specific positioning of the naphthyl group on the propionic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C28H23NO4 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C28H23NO4/c29-26(23-15-7-9-17-8-1-2-10-18(17)23)25(27(30)31)28(32)33-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26H,16,29H2,(H,30,31)/t25-,26?/m0/s1 |
InChI Key |
ISRYOGRPYZIBIH-PMCHYTPCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C([C@@H](C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Origin of Product |
United States |
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